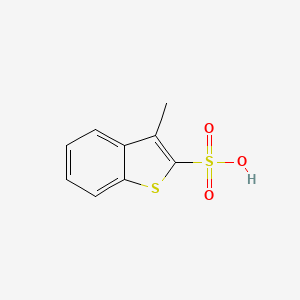

3-Methylbenzothiophene-2-sulfonic acid

Descripción

3-Methylbenzothiophene-2-sulfonic acid is a sulfonic acid derivative featuring a benzothiophene backbone substituted with a methyl group at the 3-position and a sulfonic acid group at the 2-position. This compound belongs to a class of aromatic sulfonic acids, which are widely utilized in industrial chemistry, pharmaceuticals, and agrochemicals due to their strong acidity, stability, and capacity to form salts or esters.

Propiedades

Fórmula molecular |

C9H8O3S2 |

|---|---|

Peso molecular |

228.3 g/mol |

Nombre IUPAC |

3-methyl-1-benzothiophene-2-sulfonic acid |

InChI |

InChI=1S/C9H8O3S2/c1-6-7-4-2-3-5-8(7)13-9(6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |

Clave InChI |

DJOYITOYLFYXJV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC2=CC=CC=C12)S(=O)(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-methylbenzothiophene-2-sulfonic acid with structurally or functionally related sulfonic acid derivatives, focusing on molecular features, physicochemical properties, and applications.

3-Nitrobenzenesulfonic Acid

- Structure: Features a nitro group (-NO₂) at the 3-position and a sulfonic acid group (-SO₃H) on a benzene ring.

- Physicochemical Properties :

- Melting Point: 70°C (crystalline solid).

- Solubility: Soluble in hot water and oxygenated solvents.

- Synthesis : Produced via sulfonation of nitrobenzene or nitration of benzenesulfonic acid.

- Applications : Primarily used as an intermediate in dye synthesis and for producing metanilic acid.

- Comparison : The nitro group in 3-nitrobenzenesulfonic acid is electron-withdrawing, enhancing acidity compared to the methyl group in 3-methylbenzothiophene-2-sulfonic acid, which is electron-donating. This difference influences reactivity in electrophilic substitution reactions and salt formation .

3-(Thiophene-2-sulfonamido)benzoic Acid

- Structure : Combines a thiophene sulfonamide moiety with a benzoic acid group.

- Molecular Formula: C₁₁H₉NO₄S₂ (MW: 283.32).

- Solubility: Slightly soluble in chloroform, methanol, and DMSO.

- Comparison : The thiophene ring and sulfonamide group introduce distinct electronic and steric effects compared to the benzothiophene-sulfonic acid system. The presence of a carboxylic acid group in this compound enables additional hydrogen bonding, affecting solubility and biological activity .

3-[(Thiophene-2-sulfonyl)methyl]benzoic Acid

- Structure : Contains a thiophene sulfonyl group attached to a methylene bridge and a benzoic acid group.

- Molecular Formula : C₁₂H₁₀O₄S₂ (MW: 282.34).

- Unlike 3-methylbenzothiophene-2-sulfonic acid, this compound lacks the fused benzothiophene ring, which reduces aromatic conjugation and may alter electronic properties .

Benzenesulfonic (3-Methyl-2-benzothiazolinylidene)hydrazide

- Structure : Combines a benzothiazole ring with a benzenesulfonic hydrazide group.

- Molecular Formula : C₁₄H₁₃N₃O₂S₂ (MW: 319.4).

- Applications : Likely used in coordination chemistry or as a ligand due to the hydrazide functional group.

- Comparison : The benzothiazole ring differs from benzothiophene in heteroatom placement (N vs. S), affecting electron density and coordination properties. The hydrazide group introduces nucleophilic reactivity absent in 3-methylbenzothiophene-2-sulfonic acid .

Metsulfuron Methyl Ester

- Structure : A sulfonylurea herbicide with a methyl ester group and triazine ring.

- Molecular Formula : C₁₄H₁₅N₅O₆S (MW: 381.36).

- Applications : Herbicidal activity via acetolactate synthase inhibition.

- Comparison : Unlike 3-methylbenzothiophene-2-sulfonic acid, this compound’s sulfonylurea group enables herbicidal action. The methyl ester enhances lipophilicity, facilitating membrane penetration in plants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.